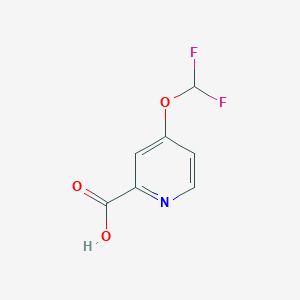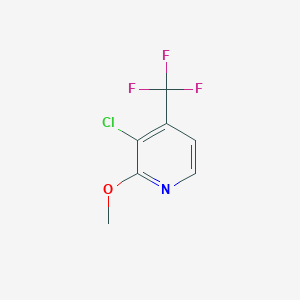
(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine
Descripción general
Descripción
(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine is a small molecule that has been studied extensively in the field of scientific research. It is a versatile compound that has been used in a variety of applications, including synthesis, drug development, and biochemistry.
Aplicaciones Científicas De Investigación
Chemical Feature Analysis and Inhibitory Potency
(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine has been analyzed for its chemical features in the external region of c-Met active sites through 3D-QSAR studies. These studies, utilizing docking, CoMFA, and topomer CoMFA methods, have demonstrated significant correlations between the chemical features of this compound and its inhibitory potency, particularly in relation to experimental pIC50 values. This suggests its potential application in designing inhibitors targeting the c-Met receptor (Lee et al., 2013).
Synthesis for Radiopharmaceutical Applications
The compound has been involved in the development of radiolabeled forms for potential use in diagnostic imaging or therapy. Specifically, a complex synthesis process involving this compound has led to the creation of [14C]flupirtine maleate, showcasing its applicability in creating labeled molecules for medical research and diagnostic purposes (Choi et al., 1987).
Applications in Agricultural Chemistry
While not directly related to (S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine, research on similar N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds has shown excellent herbicidal activity across a broad spectrum of vegetation. This suggests that the structural motifs present in such compounds, potentially including (S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine, could be explored for applications in plant health and agriculture (Moran, 2003).
Mechanistic Insights and Synthetic Pathways
Further research has provided insights into the mechanisms of synthesizing related pyridine derivatives, which could inform the synthesis of (S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine and its analogs. Studies on the synthesis and mechanism of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol, for instance, reveal the potential pathways and transformations relevant to the compound , which could be vital for its application in chemical synthesis and drug development (Zhi-yuan, 2010).
Propiedades
IUPAC Name |
3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2FN2O/c1-7(19-10-3-2-6-18-13(10)17)11-8(14)4-5-9(16)12(11)15/h2-7H,1H3,(H2,17,18)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKMAKBQCRKWLS-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1405345.png)



![(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate](/img/structure/B1405352.png)